molecular formula C26H28Cl2F2N2 B12384907 Flunarizine-d8 (dihydrochloride)

Flunarizine-d8 (dihydrochloride)

Cat. No.: B12384907
M. Wt: 485.5 g/mol
InChI Key: RXKMOPXNWTYEHI-ZIXVZTTGSA-N
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Description

Flunarizine-d8 (dihydrochloride) is a deuterated form of flunarizine dihydrochloride. It is a selective calcium entry blocker with calmodulin binding properties and histamine H1 blocking activity. This compound is primarily used in the prophylactic treatment of migraine, vertigo, occlusive peripheral vascular disease, and as an adjuvant in the therapy of epilepsy .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of flunarizine-d8 (dihydrochloride) involves the deuteration of flunarizine dihydrochloride. Deuteration is typically achieved by replacing hydrogen atoms with deuterium. The process involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods: Industrial production of flunarizine-d8 (dihydrochloride) follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, along with advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: Flunarizine-d8 (dihydrochloride) undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can result in various substituted products .

Scientific Research Applications

Flunarizine-d8 (dihydrochloride) has several scientific research applications, including:

Mechanism of Action

Flunarizine-d8 (dihydrochloride) exerts its effects by inhibiting the influx of extracellular calcium through myocardial and vascular membrane pores. This inhibition is achieved by physically plugging the calcium channels, leading to a decrease in intracellular calcium levels. The reduction in calcium inhibits the contractile processes of smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H28Cl2F2N2

Molecular Weight

485.5 g/mol

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride

InChI

InChI=1S/C26H26F2N2.2ClH/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21;;/h1-15,26H,16-20H2;2*1H/b7-4+;;/i17D2,18D2,19D2,20D2;;

InChI Key

RXKMOPXNWTYEHI-ZIXVZTTGSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1C/C=C/C2=CC=CC=C2)([2H])[2H])([2H])[2H])C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F)([2H])[2H])[2H].Cl.Cl

Canonical SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F.Cl.Cl

Origin of Product

United States

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